molecular formula C21H15FN4O3 B2556615 N-(4-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105249-70-4

N-(4-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No. B2556615
CAS RN: 1105249-70-4
M. Wt: 390.374
InChI Key: JZCZLXMZSVZSIF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C21H15FN4O3 and its molecular weight is 390.374. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

  • A study by Parikh and Joshi (2014) described the synthesis of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which showed significant antimicrobial activities against a range of bacterial and fungal strains. The presence of fluorine atoms enhanced the antimicrobial properties of these compounds (Parikh & Joshi, 2014).

Kinase Inhibitory and Anticancer Activities

  • Research by Fallah-Tafti et al. (2011) on thiazolyl N-benzyl-substituted acetamide derivatives, including those with pyridine rings, revealed significant Src kinase inhibitory activities and anticancer effects against various cell lines (Fallah-Tafti et al., 2011).
  • Hammam et al. (2005) studied novel fluoro-substituted benzo[b]pyran compounds, which demonstrated anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
  • A study by Sunder and Maleraju (2013) on N-(3-chloro-4-flurophenyl)-2- acetamide derivatives showed significant anti-inflammatory activity, suggesting potential applications in inflammation-related diseases (Sunder & Maleraju, 2013).

Imaging and Diagnostic Applications

  • Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted acetamides for studying peripheral benzodiazepine receptors using positron emission tomography, demonstrating their potential in neurodegenerative disorder imaging (Fookes et al., 2008).

Computational and Pharmacological Evaluation

  • Faheem (2018) conducted computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study provides insight into the broader pharmacological potential of similar compounds (Faheem, 2018).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3/c22-15-8-10-16(11-9-15)23-18(27)13-26-12-4-7-17(21(26)28)20-24-19(25-29-20)14-5-2-1-3-6-14/h1-12H,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCZLXMZSVZSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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